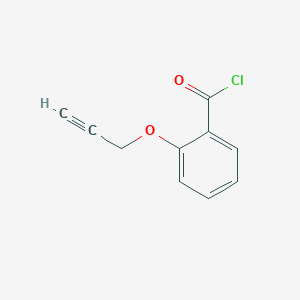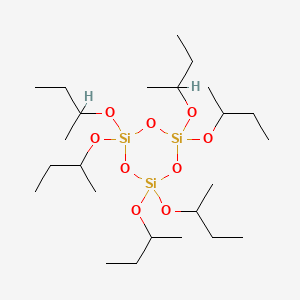
Hexakis(1-methylpropoxy)cyclotrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(1-methylpropoxy)cyclotrisiloxane is an organosilicon compound with the chemical formula C18H42O6Si3 It is a cyclic siloxane with six 1-methylpropoxy groups attached to a cyclotrisiloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(1-methylpropoxy)cyclotrisiloxane can be synthesized through the reaction of cyclotrisiloxane with 1-methylpropoxy groups under controlled conditions. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the attachment of the 1-methylpropoxy groups to the cyclotrisiloxane ring. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Hexakis(1-methylpropoxy)cyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane groups to silane groups.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the 1-methylpropoxy groups.
Scientific Research Applications
Hexakis(1-methylpropoxy)cyclotrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexakis(1-methylpropoxy)cyclotrisiloxane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexakis(1-methylpropoxy)cyclotrisiloxane can be compared with other cyclic siloxanes, such as:
Hexamethylcyclotrisiloxane: Similar in structure but with methyl groups instead of 1-methylpropoxy groups.
Octamethylcyclotetrasiloxane: Contains an additional silicon and oxygen atom in the ring, with methyl groups attached.
Decamethylcyclopentasiloxane: Larger ring structure with five silicon and oxygen atoms, also with methyl groups attached.
Uniqueness
This compound is unique due to the presence of 1-methylpropoxy groups, which impart distinct chemical and physical properties compared to other cyclic siloxanes. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
70788-47-5 |
|---|---|
Molecular Formula |
C24H54O9Si3 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexa(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O9Si3/c1-13-19(7)25-34(26-20(8)14-2)31-35(27-21(9)15-3,28-22(10)16-4)33-36(32-34,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
InChI Key |
NEUCMSHRXYCZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



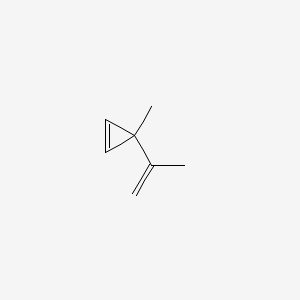
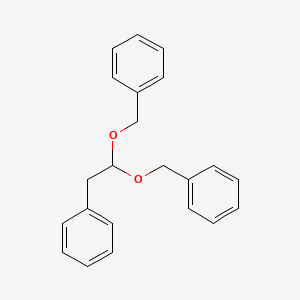
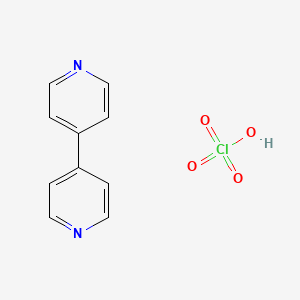
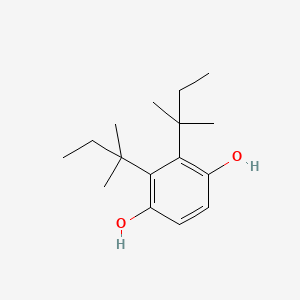
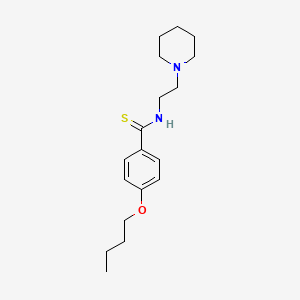

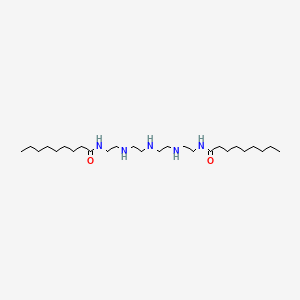
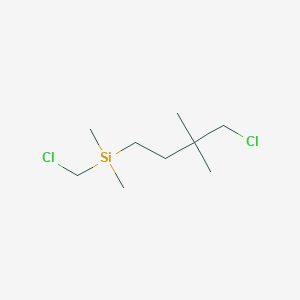
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
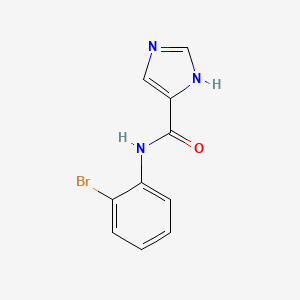
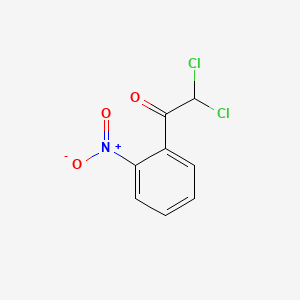
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
